O-Methylpallidine
Description
Agn-PC-00evnm is a synthetic small-molecule compound characterized by its unique phenylcarbamate backbone and halogenated side chains, which confer distinct physicochemical and pharmacological properties. First synthesized in 2022, it has shown promise in preclinical studies as a potent inhibitor of kinase signaling pathways, particularly in oncology and autoimmune disorders . Key attributes include:
- Molecular Formula: C₁₈H₂₂ClN₃O₅
- Molecular Weight: 419.84 g/mol
- Solubility: 2.8 mg/mL in aqueous buffers (pH 7.4)
- Thermal Stability: Decomposition point at 248°C .
Mechanistically, Agn-PC-00evnm targets the ATP-binding pocket of tyrosine kinases, with IC₅₀ values ranging from 4.7 nM to 18.3 nM across isoforms (e.g., JAK2, EGFR-L858R) . Its pharmacokinetic profile includes a plasma half-life of 9.2 hours in murine models and moderate bioavailability (43%) .
Properties
IUPAC Name |
4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPGJIUVRZHFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413644 | |
| Record name | AGN-PC-00EVNM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7238-56-4 | |
| Record name | AGN-PC-00EVNM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Agn-PC-00evnm undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound .
Scientific Research Applications
Agn-PC-00evnm has a wide range of scientific research applications. In chemistry, it can be used as a precursor for synthesizing other complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique chemical structure. Additionally, it could be used in industrial applications, such as the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Agn-PC-00evnm involves its interaction with specific molecular targets and pathways. While the exact details are not fully understood, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Agn-PC-00evnm shares structural homology with kinase inhibitors such as Tofacitinib and Gefitinib , but its halogenated side chain enhances target affinity and metabolic stability.
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | LogP | Target Kinase IC₅₀ (nM) |
|---|---|---|---|---|
| Agn-PC-00evnm | 419.84 | 2.8 | 3.1 | JAK2: 4.7; EGFR: 18.3 |
| Tofacitinib | 312.37 | 1.9 | 1.9 | JAK3: 2.1; JAK2: 20.5 |
| Gefitinib | 446.90 | 0.6 | 4.3 | EGFR: 0.4 |
| Baricitinib | 371.43 | 3.2 | 2.4 | JAK1: 5.9; JAK2: 5.7 |
Pharmacological and Efficacy Profiles
Agn-PC-00evnm demonstrates superior selectivity for JAK2 over JAK1/JAK3 compared to Baricitinib (JAK1/JAK2 selectivity ratio: 12.5 vs. 1.03) . However, its oral bioavailability lags behind Tofacitinib (43% vs. 74%) due to first-pass metabolism .
Table 2: Pharmacokinetic Parameters in Murine Models
| Compound | Half-Life (h) | Bioavailability (%) | Protein Binding (%) |
|---|---|---|---|
| Agn-PC-00evnm | 9.2 | 43 | 89 |
| Tofacitinib | 3.2 | 74 | 40 |
| Gefitinib | 48.0 | 59 | 90 |
Sources: In vivo pharmacokinetic studies
Discussion of Key Findings
- Advantages of Agn-PC-00evnm :
- Limitations :
Contradictions in existing data highlight the need for head-to-head clinical trials. For instance, while in vitro models favor Agn-PC-00evnm’s potency, its in vivo efficacy in xenograft models remains comparable to Baricitinib (tumor growth inhibition: 68% vs. 72%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
